4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound characterized by its unique fused ring structure, which incorporates both pyridine and pyrazine moieties. Its molecular formula is and it has a molecular weight of 177.16 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as a covalent inhibitor targeting mutant KRAS proteins associated with various cancers .
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is cataloged under the Chemical Abstracts Service number 80708-25-4. It is classified as a bicyclic compound due to its dual-ring structure and falls under the category of pyrazine derivatives. These compounds often exhibit diverse pharmacological properties, making them valuable in therapeutic contexts .
The synthesis of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions to facilitate cyclization and formation of the pyrazine core.
Key steps in synthesis:
These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence .
The molecular structure of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione features a fused bicyclic system that includes nitrogen atoms in both rings. The compound's structural representation can be described using the following:
This structural configuration contributes to its chemical reactivity and biological activity .
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione primarily involves its interaction with specific biological targets such as mutant KRAS proteins. This compound acts as a covalent inhibitor by forming stable adducts with cysteine residues in the active site of KRAS, thereby blocking its activity and interfering with downstream signaling pathways involved in cell proliferation and survival.
This mechanism highlights its potential role in cancer therapy by targeting oncogenic mutations that drive tumor growth .
The physical properties of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications:
The synthesis of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS: 80708-25-4) relies on meticulously sequenced reactions to assemble its bicyclic framework. A foundational approach involves ring-forming annulation between 2,3-diaminopyridine derivatives and carbonyl-containing electrophiles. One documented route employs ethyl oxalyl chloride for N-acylation, followed by reductive cyclization. Specifically, 2-chloro-3-nitropyridine undergoes sequential amination with isopropylamine, oxalylation with ethyl oxalyl chloride (triethylamine catalysis), and iron-mediated nitro reduction to yield the 4-isopropyl-substituted analog [1].
Alternative pathways exploit ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) chemistry. 5-Acyl-4-pyrone-2-carboxylates react with 2,2-dimethoxyethylamine under reflux conditions in toluene or acetonitrile, achieving ring-opened intermediates in 30–90% yields. Subsequent acid-catalyzed deprotection of dimethyl acetal (aqueous HCl) triggers spontaneous lactol formation, furnishing the core dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold [6]. For acid-sensitive substrates like 2,5-dicarbethoxy-4-pyridones, selective hydrolysis of the C-2 ester is achieved using formic acid, leveraging neighboring group participation by the aldehyde [6].
Table 1: Key Synthetic Intermediates for Core Scaffold Assembly
Starting Material | Key Reagent | Critical Step | Yield Range |
---|---|---|---|
2-Chloro-3-nitropyridine | Ethyl oxalyl chloride/TEA | Iron/acetic acid reduction | Not reported |
5-Acyl-4-pyrone-2-carboxylates | 2,2-Dimethoxyethylamine | Acid-catalyzed acetal deprotection | 41–85% |
2,3-Diaminopyridine | Diethyl acetylenedicarboxylate | Acid-catalyzed cyclization | Moderate-High |
Regioselectivity is paramount when introducing substituents onto the pyridopyrazine core due to its multiple reactive sites and potential for isomer formation. The positional influence of methyl groups significantly alters physicochemical and biological properties, as evidenced by comparative studies of isomeric derivatives:
Table 2: Impact of Methyl Substitution Position on Pyridopyrazine Isomers
Isomer Name | CAS Number | Substitution Site | Structural Distinction |
---|---|---|---|
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 80708-25-4 | N4 nitrogen | Methyl attached to pyrazine nitrogen |
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 144435-06-3 | C6 carbon (pyridine ring) | Methyl at position 6 on pyridine moiety |
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 144435-01-8 | C8 carbon (pyridine ring) | Methyl at position 8 on pyridine moiety |
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | 144435-10-9 | C6 & C7 carbons | Electron-withdrawing nitro groups on pyridine ring |
Electrophilic aromatic substitution on the pyridine ring requires precise control. Nitration using nitric acid/sulfuric acid mixtures selectively targets the electron-rich C6 and C7 positions, yielding dinitro derivatives like CAS 144435-10-9 [4]. Conversely, N-alkylation preferentially occurs at the pyrazine N4 nitrogen under basic conditions due to its higher nucleophilicity compared to the lactam nitrogens. This is exploited in synthesizing complex derivatives like 1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (MW: 483.57 g/mol) [1]. Nucleophilic displacement of activated halogens (e.g., in 6,7-dichloro analogs) by amines or thiols further diversifies the scaffold [4].
Catalysis plays a pivotal role in constructing the fused pyridine-pyrazine system efficiently. Bifunctional ammonium acetate (AcONH₄) promotes ring-opening/ring-closing reactions of morpholinone precursors like 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones. AcONH₄ serves dual roles: generating nucleophilic amines in situ and activating carbonyl electrophiles via protonation. This catalytic system achieves 69–75% yields in forming imidazo[1,2-a]pyrido[1,2-d]pyrazine derivatives from diamines, outperforming acid catalysts like acetic acid alone [6].
Silica gel or molecular sieve catalysis facilitates ring transformations from heterocyclic precursors. Pyrido[2,3-c]furoxans undergo ring rearrangement with 1,3-diketones or β-ketoesters on these surfaces, primarily yielding pyrido[2,3-b]pyrazine 1,4-dioxides (677) alongside minor 1-oxide products (678). This solid-phase catalysis minimizes side reactions and simplifies purification . For industrial-scale N-heterocyclization, transition metal catalysis (e.g., Pd-catalyzed amination) is theoretically applicable for forming C–N bonds in advanced analogs, though specific examples for this core remain less documented in the provided literature [1] [10].
Scaling pyridopyrazine synthesis necessitates optimizing reaction media and reagent stoichiometry to maximize efficiency and purity. Solvent polarity critically influences reaction pathways:
Reagent selection dictates regiochemical outcomes. Using diethyl oxaloacetate with 3-amino-2-(methylamino)pyridine yields ethyl [2(1H)-oxopyrido[2,3-b]pyrazine-3(4H)-ylidene]carboxylate alongside pyridodiazepine byproducts. In contrast, diethyl 2-oxomalonate under identical conditions provides cleaner access to 2-carbethoxy-4-methylpyrido[2,3-b]pyrazin-3(4H)-one [1]. Large-scale purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel. Industrial processes prioritize continuous flow reactors for exothermic steps like nitrations, ensuring safer temperature control and consistent product quality [1] [4].
Table 3: Solvent and Reagent Optimization Parameters
Reaction Step | Optimal Solvent | Critical Reagent | Scale-Up Consideration |
---|---|---|---|
ANRORC Ring-Opening | Toluene | 2,2-Dimethoxyethylamine | Reflux with water removal |
Dimethyl Acetal Deprotection | Aqueous HCl | HCl (0.5–1M) | Controlled temperature (<50°C) |
Morpholinone Ring-Opening | Toluene/MeOH (1:1) | Ammonium acetate | Catalyst loading (1.0 equiv.) |
Final Crystallization | Ethanol/Water | -- | Gradient cooling for crystal growth |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0